molecular formula C12H10O3 B1599126 Methyl 3-(furan-2-yl)benzoate CAS No. 207845-31-6

Methyl 3-(furan-2-yl)benzoate

Cat. No.: B1599126
CAS No.: 207845-31-6
M. Wt: 202.21 g/mol
InChI Key: JIFLATATBSNBKH-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Benzoate (B1203000) Scaffolds in Organic Synthesis and Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic synthesis and medicinal chemistry. ijabbr.comresearchgate.nettubitak.gov.trresearchgate.net Its electron-rich nature and aromaticity contribute to its stability and reactivity, making it a versatile building block for a wide array of complex molecules. ijabbr.com Furan derivatives are prevalent in numerous natural products and have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comwisdomlib.org The ability of the furan scaffold to be readily functionalized allows for the systematic modification of its structure to enhance biological activity and selectivity. ijabbr.comnih.gov

Similarly, the benzoate scaffold, derived from benzoic acid, is a common structural motif in both natural and synthetic compounds with significant applications. researchgate.netnih.gov Benzoate esters are recognized for their roles as plasticizers in materials science and as key components in pharmacologically active molecules. zendy.iogoogle.com In medicinal chemistry, the benzoate moiety can influence a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The combination of furan and benzoate scaffolds in a single molecule, as seen in furan-substituted benzoates, creates a hybrid structure with the potential for unique chemical properties and biological activities.

Overview of Research Trajectories for Methyl 3-(furan-2-yl)benzoate and Related Structural Motifs

Research into furan-substituted benzoates is driven by the quest for new therapeutic agents and functional materials. Scientists are exploring various synthetic strategies to create libraries of these compounds with diverse substitution patterns. A key synthetic approach for creating aryl-aryl bonds, such as the one between the furan and benzoate rings in this compound, is the Suzuki-Miyaura cross-coupling reaction. rsc.orgmdpi.comfujifilm.com This powerful method allows for the efficient and selective formation of carbon-carbon bonds between different aromatic rings.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of furan-substituted aromatic compounds is a subject of intense investigation. For instance, studies on related molecules like (5-formylfuran-2-yl) methyl benzoates have shown potential as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. bohrium.com Other research has focused on the synthesis and biological evaluation of various furan-containing compounds for their potential as antimicrobial and anticancer agents. derpharmachemica.commdpi.com The exploration of these related structural motifs provides a valuable framework for understanding the potential applications and research directions for this compound.

Chemical Profile of this compound

Identifier Value
IUPAC Name This compound
CAS Number 207845-31-6
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol

This data is compiled from publicly available chemical databases. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(furan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFLATATBSNBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401606
Record name methyl 3-(furan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207845-31-6
Record name methyl 3-(furan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Furan 2 Yl Benzoate and Analogues

Catalytic Strategies for Carbon-Carbon and Carbon-Oxygen Bond Formation

The construction of the furan-aryl framework and the furan (B31954) ring system can be achieved through a variety of catalytic approaches. These methods often employ transition metals to facilitate bond formation with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. For the synthesis of methyl 3-(furan-2-yl)benzoate and its analogues, several transition metals, including palladium, copper, iridium, and gold, have been employed in various catalytic cycles.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of biaryl compounds like this compound. These reactions typically involve the coupling of an organoboron or organotin reagent with an organic halide in the presence of a palladium catalyst.

A general approach for the synthesis of furan-substituted benzoates involves the Suzuki-Miyaura coupling of a halogenated methyl benzoate (B1203000) with a furanboronic acid or vice versa. For instance, methyl 3-bromobenzoate can be coupled with furan-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield this compound. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The synthesis of ethyl 4-(furan-2-yl)benzoate, a close analogue, has been reported via a Stille reaction. wiley-vch.de

The α-arylation of esters is another powerful palladium-catalyzed method for C-C bond formation. This reaction involves the coupling of an ester enolate with an aryl halide. While less direct for the synthesis of this compound, it represents a valid strategy for creating a carbon-carbon bond adjacent to an ester group.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)Ref
Methyl 3-bromobenzoateFuran-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterThis compoundHypothetical
4-IodoanisoleTerminal AlkynePd/CuEt₃N2,3-Disubstituted Benzo[b]furanGood to Excellent nih.gov
BromoalkynesBoronic AcidsPdCl₂(dppf)BaseSubstituted Alkynes- nih.gov

This table includes a hypothetical reaction for the target molecule and data for analogous reactions from the literature.

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed annulation reactions are particularly useful for the synthesis of furan rings from acyclic precursors. For example, the reaction of ketones with α,β-unsaturated carboxylic acids in the presence of a copper salt and water can lead to the formation of trisubstituted furans. rsc.org This process involves a decarboxylative cycloaddition. rsc.org

Copper-catalyzed carbene insertion reactions also provide a route to furan derivatives. These reactions can proceed through the formation of a copper carbene intermediate, which then undergoes further reaction to form the furan ring. For instance, copper-catalyzed reactions of α-oxo ketene (B1206846) N,S-acetals with N-tosylhydrazones of ketones can produce iminofuran derivatives, which can be subsequently converted to furanones. thieme-connect.comrsc.org

A notable copper-catalyzed intramolecular cascade reaction of conjugated enynones, proceeding through a 1,4-sulfinate migration, enables the construction of furan-tethered benzocyclobutenes. researchgate.netnih.gov This reaction is characterized by its high efficiency and atom economy. researchgate.netnih.gov

Starting Material(s)CatalystKey TransformationProduct TypeRef
Ketones and α,β-Unsaturated Carboxylic AcidsCu(I) saltDecarboxylative AnnulationTrisubstituted Furans rsc.org
α-Oxo Ketene N,S-Acetals and N-TosylhydrazonesCopper saltCarbene Migratory InsertionIminofurans thieme-connect.comrsc.org
Conjugated EnynonesCu(OTf)₂1,4-Sulfinate Migration-AnnulationFuran-tethered Benzocyclobutenes researchgate.netnih.gov

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgcore.ac.uk For the synthesis of this compound, this strategy involves a two-step process: the iridium-catalyzed C-H borylation of methyl benzoate, followed by a palladium-catalyzed Suzuki-Miyaura coupling of the resulting boronate ester with a 2-halofuran.

The regioselectivity of the iridium-catalyzed borylation of methyl benzoate can be controlled by the choice of ligand. researchgate.net While some ligands direct borylation to the ortho position, others can favor the meta and para positions. researchgate.net DFT studies have shown that with bidentate ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), ortho-borylation is inhibited due to steric hindrance. researchgate.net The use of specific monophosphine ligands can, however, enable ortho-borylation. researchgate.net Once the methyl 3-borylbenzoate is obtained, it can be subjected to Suzuki-Miyaura coupling with a suitable 2-halofuran to furnish the final product. A two-stage iridium-catalyzed C-H borylation followed by an in-situ palladium-catalyzed Suzuki-Miyaura coupling has been demonstrated for heteroarenes. rsc.org

SubstrateReagentCatalystKey TransformationIntermediate/ProductRef
Methyl BenzoateB₂pin₂[Ir(cod)OMe]₂/dtbpyC-H BorylationMethyl 3-(pinacolboryl)benzoate researchgate.netvanderbilt.edu
Methyl 3-(pinacolboryl)benzoate2-BromofuranPd(PPh₃)₄/BaseSuzuki-Miyaura CouplingThis compound rsc.org

Gold catalysis has gained significant attention for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization and rearrangement reactions for furan synthesis. thieme-connect.comresearchgate.netnih.govorganic-chemistry.orghud.ac.uk Gold nanoparticles, in particular, can serve as heterogeneous catalysts for these transformations.

Gold(I) catalysts, such as PPh₃AuNTf₂, have been shown to be effective in domino reactions involving Friedel-Crafts alkylation and furan/alkyne cyclization to produce arylated (Z)-enones or -enals. nih.gov Another approach involves a gold-catalyzed intermolecular cascade reaction between propargyl alcohol and alkynes, which proceeds through alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization to form substituted furans. organic-chemistry.org This method can be enhanced by the use of a copper co-catalyst. organic-chemistry.org

Starting MaterialsCatalystKey TransformationProduct TypeRef
Enynols and FuransPPh₃AuNTf₂Friedel-Crafts/Furan-Alkyne CyclizationArylated (Z)-enones/-enals nih.gov
Propargyl Alcohol and AlkynesTriazole-gold (TA-Au) / Cu(OTf)₂Intermolecular CascadeSubstituted Furans organic-chemistry.orgorganic-chemistry.org

Acid-Catalyzed and Base-Promoted Reactions

While transition metal catalysis is dominant, acid- and base-mediated reactions also play a role in the synthesis of furan-containing molecules.

Acid-catalyzed reactions, often employing Brønsted or Lewis acids, can facilitate the dehydration and cyclization of appropriate precursors to form the furan ring. For example, the Diels-Alder reaction between furan and methyl acrylate (B77674) can be catalyzed by Lewis acidic zeolites, and the subsequent dehydration of the oxanorbornene adduct to form methyl benzoate can be achieved with methanesulfonic acid and acetic anhydride (B1165640). researchgate.net

Base-promoted reactions are also utilized in furan synthesis. A novel base-promoted cyclization of o-alkynylphenols has been described for the synthesis of substituted benzo[b]furans, offering a metal-free alternative to traditional methods. nih.gov Additionally, base-promoted domino reactions of β-keto compounds with vinyl dichlorides provide a straightforward route to 2,3,5-trisubstituted furans. organic-chemistry.org

Starting MaterialsCatalyst/PromoterKey TransformationProduct TypeRef
Furan and Methyl AcrylateLewis Acidic Zeolites / MsOH, Ac₂ODiels-Alder / DehydrationMethyl Benzoate researchgate.net
o-AlkynylphenolsCs₂CO₃CyclizationSubstituted Benzo[b]furans nih.gov
β-Keto Compounds and Vinyl DichloridesBaseDomino Reaction2,3,5-Trisubstituted Furans organic-chemistry.org

Heterogeneous Catalysis in Furan Derivative Synthesis

The synthesis of furan derivatives is increasingly reliant on heterogeneous catalysis, a field that emphasizes the use of reusable, solid catalysts to improve sustainability and process efficiency. researchgate.net These catalysts are pivotal in converting renewable biomass resources into valuable furan platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netfrontiersin.orgfrontiersin.org

Solid acid catalysts are particularly prominent. Materials such as zeolites, sulfated metal oxides, and ion-exchange resins have been extensively studied for the dehydration of carbohydrates (e.g., xylose and glucose) to furfural and HMF. researchgate.netfrontiersin.orggoogle.com Zeolites, with their well-defined microporous structures and tunable acidity, offer shape selectivity that can limit the formation of undesirable byproducts. nih.govic.ac.uk For instance, modifying beta zeolite through alkaline treatment to create larger mesopores has been shown to enhance the conversion of furfural to isopropyl levulinate, achieving up to 94% conversion and 90% selectivity by improving the diffusion of bulky molecules. mdpi.com Similarly, metal-organic frameworks (MOFs) are emerging as highly effective catalysts. researchgate.net Their high surface area and tunable pore environments allow for the efficient conversion of biomass-derived compounds. rsc.orgbohrium.comacs.org For example, an acidic MOF, MIL-101-SO₃H, used in tandem with Pd/C, enables the precise hydrodeoxygenation of furan derivatives to alkanes. rsc.org

Polyoxometalates (POMs) represent another class of versatile heterogeneous catalysts due to their adjustable Brønsted or Lewis acidity. nih.gov They have been successfully employed as green catalysts for producing various furan-based chemicals. nih.gov The development of bifunctional catalysts, which possess both acidic and metallic sites, is a key strategy for one-pot cascade reactions. A catalyst of platinum nanoparticles on a ZrNb binary phosphate (B84403) support, for instance, can directly convert furfural to levulinate esters with high selectivity (91%) by facilitating both hydrogenation and alcoholysis steps. nih.gov

Catalyst TypePrecursorProduct(s)Key FindingsReference(s)
Zeolites FurfuralIsopropyl levulinate (PL)Hierarchical beta zeolite with larger mesopores improved diffusion, leading to 94% furfural conversion and 90% PL selectivity. mdpi.com
Metal-Organic Frameworks (MOFs) Furoic acid (FAC)Succinic anhydride (SAN)Hf-TCPP MOF as a photocatalyst achieved 99.0% conversion of FAC with 95.6% selectivity to SAN under simulated sunlight. acs.orgacs.org
Bifunctional Catalysts (Pt/ZrNbPO₄) FurfuralLevulinate derivativesIntegrated hydrogenation and alcoholysis in a one-pot conversion, yielding 91% total selectivity to levulinate esters. nih.gov
Solid Acids (SO₄²⁻/ZrO₂–TiO₂) Glucose, XyloseHMF, FurfuralAchieved yields of 30.9 mol% for HMF and 54.3 mol% for furfural; catalyst was reusable after calcination. acs.org
Nano Metal Oxide Frameworks (Fe₃O₄/MgO) GlucoseHMF, Diformylfuran (DFF)Hybrid materials yielded valuable furan derivatives from biomass-derived glucose. lidsen.com

Cyclization and Cycloisomerization Approaches to Furan and Benzoate Derivatives

The construction of the furan ring is a fundamental challenge in the synthesis of furan-containing molecules. Cyclization and cycloisomerization reactions are powerful tools for this purpose, often starting from acyclic precursors. acs.orgnih.gov Transition-metal catalysis, particularly with palladium, gold, and iron, plays a central role in these transformations. researchgate.netorganic-chemistry.org

Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and mild route to substituted furans. acs.org This method is versatile and can be applied to create a variety of furan structures under neutral conditions. acs.org More recently, Pd-catalyzed oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl compounds has been developed to synthesize 3-carbonyl-trisubstituted furans, using molecular oxygen as the sole oxidant. acs.org Gold catalysts are also highly effective for the dehydrative cyclization of heteroatom-substituted propargylic alcohols, yielding pure furan heterocycles rapidly and with low catalyst loadings. organic-chemistry.org

Migratory cycloisomerization reactions offer another sophisticated approach. For example, employing homopropargylic aldehydes with a terminal silicon group in the presence of a cationic gold catalyst can lead to a 1,2-silyl migration-cycloisomerization cascade, producing 2,3,4-trisubstituted furans. nih.gov For the synthesis of the benzoate portion or the assembly of benzofuran (B130515) systems, intramolecular cyclization of substrates like unsaturated acyloxy sulfones can be used. nih.gov Deprotonation triggers the cyclization to form an intermediate that, upon acid treatment, dehydrates and isomerizes to yield fused furan rings. nih.gov This strategy has been adapted for the synthesis of benzofurans from acyloxy sulfones prepared from phenols. nih.gov

Reaction TypeCatalyst/ReagentSubstrateProductKey FeaturesReference(s)
Pd-Catalyzed Cycloisomerization K₂PdI₄(Z)-2-en-4-yn-1-olsSubstituted furansGeneral and facile method performed under neutral conditions at 25-100 °C. acs.org
Pd-Catalyzed Oxidative Cycloisomerization PdCl₂(CH₃CN)₂ / O₂2-Alkenyl-1,3-dicarbonyls3-Carbonyl trisubstituted furansUses molecular oxygen as the sole oxidant under mild conditions. acs.org
Au-Catalyzed Migratory Cycloisomerization (C₆F₅)₃PAuSbF₆Homopropargylic aldehydes with silicon terminus2,3,4-Trisubstituted furansInvolves a 1,2-silyl migration cascade to afford highly substituted furans. nih.gov
Fe-Catalyzed Cycloisomerization FeCl₃Propargylic alcohols and 1,3-dicarbonylsHighly substituted furansEfficient tandem propargylation-cycloisomerization reaction. organic-chemistry.org
Intramolecular Cyclization LHMDS, then acidUnsaturated acyloxy sulfonesFused furan rings and benzofuransA new method for annulating a furan ring onto existing cyclic structures. nih.gov

Biomass-Derived Furan Precursors in Ester Synthesis

The utilization of platform molecules derived from biomass is a cornerstone of green chemistry. Furfural (FF) and 5-hydroxymethylfurfural (HMF), readily obtained from C5 and C6 sugars respectively, are key precursors for synthesizing a wide range of furan derivatives, including esters. rsc.orgmdpi.comrsc.org The conversion of these furan aldehydes into esters often involves multi-step, one-pot cascade reactions catalyzed by bifunctional materials. mdpi.comresearchgate.net

For example, the direct conversion of furfural to levulinate esters can be achieved using bifunctional catalysts that possess both Lewis and Brønsted acid sites. mdpi.comacs.org Zirconium oxide supported on SBA-15 (ZrO₂@SBA-15) has been shown to effectively catalyze the conversion of furfural to isopropyl levulinate with a yield of up to 87.2%. acs.org In this process, the Lewis acid sites facilitate the initial reduction, while the Brønsted acid sites promote the subsequent ring-opening and esterification. acs.org Similarly, the direct conversion of xylose and furfural into levulinate esters has been accomplished using acid catalysis in a dimethoxymethane/methanol (B129727) system. rsc.org

The synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer, often starts from the oxidation of HMF. nih.gov FDCA can then be esterified to produce various polyester (B1180765) building blocks. acs.org A one-pot reaction of galactaric acid (derived from marine biomass) with bio-alcohols has been developed to co-produce esters of furan-2,5- and furan-2,3-dicarboxylic acids. acs.org Furthermore, biocatalytic routes are being explored. A metabolically engineered strain of Pseudomonas putida expressing HMF oxidase has been used for the green conversion of HMF to FDCA, achieving a 90% yield at a 100 mM HMF concentration. nih.gov

PrecursorCatalyst/SystemProductYieldKey FindingsReference(s)
Furfural (FAL) ZrO₂@SBA-15Isopropyl levulinate (IPL)87.2%Bifunctional catalyst with Lewis and Brønsted acid sites enables one-pot conversion. acs.org
5-Hydroxymethylfurfural (HMF) P. putida S12 (whole-cell biocatalyst)2,5-Furandicarboxylic acid (FDCA)~90%High conversion yield achieved under mild, green conditions. nih.gov
Galactaric Acid Acid catalystFuran-2,5- and Furan-2,3-dicarboxylic acid estersNot specifiedOne-pot synthesis from a marine biomass-derived precursor. acs.org
Furfural Ni-Cu/C with formic acid2,5-Dimethylfuran (DMF)80 mol%Formic acid acts as an effective hydrogen donor in the conversion. dtu.dk
HMF Sulfonated organic polymer5-Ethoxymethylfurfural (EMF)Not specifiedEfficient etherification of HMF to a value-added chemical. rsc.org

Novel Synthetic Routes to Highly Substituted Furan-Benzoate Systems

Creating highly substituted furan-benzoate systems requires advanced synthetic strategies that can control regioselectivity and tolerate a wide range of functional groups. These routes often involve multi-step sequences or novel cascade reactions to build molecular complexity efficiently.

One powerful approach is the palladium-catalyzed aerobic oxidative cycloisomerization of 2-alkenyl-1,3-dicarbonyl compounds, which provides access to 3-carbonyl-trisubstituted furans. acs.org This method is notable for its use of molecular oxygen as the terminal oxidant and its good functional group tolerance. acs.org For constructing highly substituted benzofurans, which share a common structural challenge with furan-benzoates, an unusual synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides has been developed. nih.govrsc.orgresearchgate.net This reaction proceeds through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement followed by substituent migration, allowing for the creation of multi-aryl-substituted and even fully substituted benzofurans. nih.govrsc.org

Gold-catalyzed reactions have also proven effective. For instance, a gold(III) chloride-catalyzed cycloisomerization of β-alkynyl β-ketoesters offers a mild pathway to 3-carboxy-2,5-disubstituted furans. researchgate.net This method is significant as it provides direct access to functionalized furan cores that are present in many complex natural products. researchgate.net The reaction mechanism is thought to involve the coordination of the gold catalyst to the alkyne, followed by a smooth 5-exo-dig cyclization. researchgate.net These methods highlight the ongoing innovation in synthesizing complex aromatic and heteroaromatic systems, providing a toolbox that can be adapted for the targeted synthesis of highly substituted furan-benzoate structures.

Synthetic StrategyCatalyst/ReagentSubstrate TypeProduct TypeKey FeaturesReference(s)
Pd-Catalyzed Aerobic Cycloisomerization PdCl₂(CH₃CN)₂ / O₂2-Alkenyl-1,3-dicarbonyls3-Carbonyl trisubstituted furansMild conditions, good functional tolerance, uses O₂ as the sole oxidant. acs.org
acs.orgacs.org-Sigmatropic Rearrangement Trifluoroacetic anhydride (TFAA)2,6-Disubstituted phenols and alkynyl sulfoxidesHighly substituted benzofuransInvolves a unique substituent migration mechanism to create sterically congested products. nih.govrsc.orgresearchgate.net
Au-Catalyzed Cycloisomerization AuCl₃β-Alkynyl β-ketoesters3-Carboxy-2,5-disubstituted furansMild, catalytic method providing access to functionalized furan cores. researchgate.net
Migratory Cycloisomerization Cationic Gold CatalystHomopropargylic aldehydes2,3,4-Trisubstituted furansAllows for the synthesis of densely substituted furans through a ring expansion/migration cascade. nih.gov
Electrochemical Cyclization Electrochemical cell2-Alkynylphenols and diselenidesSelenylbenzo[b]furansA versatile method for constructing C-Se bonds and the benzofuran core simultaneously. frontiersin.org

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways and Transition State Analysis in Furan-Ester Systems

The reactivity of furan-ester systems, such as Methyl 3-(furan-2-yl)benzoate, is governed by intricate reaction pathways and the energies of their associated transition states. Understanding these factors is crucial for controlling chemical reactions and designing efficient synthetic routes.

Computational Studies of Reaction Mechanisms (e.g., Density Functional Theory, Ab Initio)

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides powerful tools to elucidate the mechanisms of reactions involving furan-ester systems. rsc.orgresearchgate.netnih.gov These methods allow for the calculation of molecular geometries, energies of reactants, products, and transition states, offering a detailed picture of the reaction landscape. rsc.orggrafiati.com

For instance, DFT calculations have been employed to study the cycloaddition reactions of furan (B31954) with various dienophiles. researchgate.net These studies help in understanding the thermodynamics and kinetics of the Diels-Alder reaction, a key transformation for furan derivatives. researchgate.net By modeling the transition structures, researchers can predict the stereochemical outcome of the reaction and the influence of substituents on reactivity. researchgate.net

Ab initio calculations have been used to investigate the conversion of furan to methyl levulinate, a valuable chemical. These studies reveal that the reaction pathway is influenced by the solvent environment, with different steps being favored in vacuum versus in a solvent like methanol (B129727). rsc.org Furthermore, analysis of Fukui functions, derived from these calculations, can identify the most reactive sites within the furan and ester molecules, clarifying the Brønsted acid-base interactions that drive the reaction. rsc.org

The following table summarizes key findings from computational studies on furan-ester systems:

Computational MethodSystem StudiedKey Findings
Density Functional Theory (DFT) Furan-phenylene copolymersSubstituent effects on electronic and photovoltaic properties. researchgate.net
DFT (B3LYP/6-31G)*Furan + Methyl vinyl ketonePrediction of concerted and asynchronous transition states in Diels-Alder reactions. researchgate.net
Ab Initio Furan conversion to methyl levulinateSolvent effects on reaction thermodynamics and identification of reactive sites. rsc.org
DFT Pyrazolo furan-2(5H)-one derivativesInvestigation of HOMO-LUMO orbitals and charge transfer. nih.gov

These computational approaches are instrumental in predicting and rationalizing the chemical behavior of furan-containing esters, guiding experimental efforts towards desired outcomes.

Ligand Effects on Regioselectivity and Catalytic Activity

In catalyzed reactions of furan-ester systems, the choice of ligand plays a pivotal role in determining both the rate of reaction (catalytic activity) and the specific isomer of the product formed (regioselectivity). acs.orgresearchgate.net Ligands can influence the electronic and steric environment of the metal catalyst, thereby directing the approach of the substrate and controlling the reaction pathway.

A notable example is the gold(I)-catalyzed regiodivergent cycloisomerization of boron-containing alkynyl epoxides to form borylated furans. acs.orgresearchgate.net In this reaction, the combination of the ligand and the counterion on the gold catalyst dictates whether a C2- or C3-borylated furan is produced. acs.orgresearchgate.net Specifically, a less sterically demanding phosphite (B83602) ligand in conjunction with a triflate counterion favors a 1,2-hydride shift, leading to the C3-borylated product. acs.orgresearchgate.net Conversely, a bulkier N-heterocyclic carbene (NHC) ligand with a hexafluoroantimonate counterion promotes a 1,2-boron migration, resulting in the C2-borylated furan. acs.orgresearchgate.net

Similarly, in nickel-catalyzed reductive couplings of alkynes and aldehydes, the steric properties of N-heterocyclic carbene (NHC) ligands have been shown to control regioselectivity. acs.org The shape and size of the substituents on the NHC ligand directly impact the steric hindrance around the nickel center, influencing how the alkyne substrate binds and reacts. acs.org

The following table illustrates the impact of different ligands on the regioselectivity of reactions involving furan precursors:

Catalyst SystemReactionLigand/CounterionMajor Product
Au(I) Cycloisomerization of alkynyl epoxides(ArO)₃P / OTf⁻C3-borylated furan acs.orgresearchgate.net
Au(I) Cycloisomerization of alkynyl epoxidesIPr / SbF₆⁻C2-borylated furan acs.orgresearchgate.net
Ni(0) Reductive coupling of alkynes and aldehydesBulky NHCReversed regioselectivity acs.org
Ir C-H Borylation of furan estersAsPh₃C3-borylation umich.edu

These examples underscore the power of ligand design in fine-tuning catalytic reactions to achieve specific and desired chemical transformations of furan-containing compounds.

Electrophilic Activation and Hydroarylation of Furan-Containing Esters

The furan ring in compounds like this compound is susceptible to electrophilic attack. Under strongly acidic conditions, the furan ring can be protonated, leading to highly reactive intermediates known as superelectrophiles. nih.govmdpi.com This activation strategy enables reactions that are otherwise difficult to achieve, such as the hydroarylation of the furan ring.

In the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH), 3-(furan-2-yl)propenoic acids and their esters undergo hydroarylation of the carbon-carbon double bond. nih.govmdpi.com NMR spectroscopic studies and DFT calculations have shown that the reactive species in these transformations are O,C-diprotonated forms of the starting furan derivatives. nih.govmdpi.com This dual protonation significantly increases the electrophilicity of the molecule, facilitating the attack by an arene nucleophile.

The reaction of 5-hydroxymethylfurfural (B1680220) (5-HMF), a key biomass-derived platform chemical, with arenes in superacidic media also proceeds via electrophilic activation. researchgate.net Depending on the nucleophilicity of the arene, this can lead to the formation of 5-arylmethylfurfurals or 2-arylmethyl-5-(diarylmethyl)furans. researchgate.net

The table below summarizes the outcomes of hydroarylation reactions of furan-containing esters under superelectrophilic activation:

Furan SubstrateAcid CatalystAreneProduct(s)
3-(furan-2-yl)propenoic acid estersTfOHVarious arenes3-aryl-3-(furan-2-yl)propenoic acid derivatives nih.govmdpi.com
5-Hydroxymethylfurfural (5-HMF)TfOHVarious arenes5-Arylmethylfurfurals and 2-arylmethyl-5-(diarylmethyl)furans researchgate.net

This approach of superelectrophilic activation provides a powerful method for the functionalization of furan-containing esters, opening up pathways to novel and potentially valuable molecules.

Supramolecular Solvation Dynamics in Methyl Benzoate-Protein Interactions

The study of how molecules like methyl benzoate (B1203000) derivatives interact with proteins is crucial for understanding their behavior in biological systems. Supramolecular solvation dynamics investigates the rearrangement of solvent molecules around a solute following electronic excitation. mdpi.comnih.gov

When a methyl benzoate derivative is transferred from a simple solvent into the nanocavity of a protein like bovine serum albumin (BSA), the solvation dynamics are significantly slowed down. mdpi.comnih.gov This indicates that the water molecules within the protein's hydrophobic interior are more confined and less mobile than in the bulk solvent. mdpi.com

Spectroscopic studies, including steady-state and time-resolved fluorescence, have been used to probe the interactions between methyl benzoate derivatives and BSA. mdpi.comnih.gov These studies reveal the formation of stable 1:1 complexes between the methyl benzoate derivative and the protein. mdpi.comnih.gov The binding is primarily driven by hydrogen bonding interactions, as confirmed by thermodynamic analysis. mdpi.comnih.gov

The table below summarizes key findings on the interaction of methyl benzoate derivatives with proteins:

SystemTechniqueObservation
Methyl benzoate derivatives + Bovine Serum Albumin (BSA)Time-resolved fluorescenceSolvation dynamics significantly slowed in protein cavity. mdpi.comnih.gov
Methyl benzoate derivatives + BSASpectroscopic titrationFormation of stable 1:1 complexes. mdpi.comnih.gov
Methyl benzoate derivatives + BSAThermodynamic analysisHydrogen bonding is the predominant interaction. mdpi.comnih.gov

These investigations provide valuable insights into the microenvironment of protein binding sites and the factors that govern molecular recognition and complex formation.

Electrocatalytic Conversion Mechanisms of Furan Compounds

Electrocatalysis offers a promising and sustainable approach for converting biomass-derived furan compounds, including esters, into valuable chemicals using renewable electricity. tib.eursc.orgrsc.org Understanding the reaction mechanisms is key to improving the efficiency and selectivity of these processes. tib.eu

The electrocatalytic conversion of furan compounds can proceed through various pathways, including hydrogenation, oxidation, and hydrolysis. rsc.orgrsc.org For example, the electrocatalytic reduction of furfural (B47365) on copper electrodes in acidic media can occur via two distinct mechanisms: electrocatalytic hydrogenation (ECH) and direct electroreduction. nsf.gov The dominant pathway and the resulting product distribution can be controlled by tuning parameters such as electrode potential, electrolyte pH, and substrate concentration. nsf.gov

In the case of 5-hydroxymethylfurfural (HMF), electrocatalytic hydrogenation can yield 2,5-bis(hydroxymethyl)furan (BHMF), while electrocatalytic oxidation can produce 2,5-furandicarboxylic acid (FDCA). nsf.gov These transformations can even be paired in a single electrolysis cell to improve energy efficiency. nsf.gov

The following table outlines different electrocatalytic conversions of furan compounds and their products:

Furan SubstrateReaction TypeCatalyst/ConditionsProduct(s)
FurfuralReductionCu electrode, acidicFurfuryl alcohol, etc. nsf.gov
5-Hydroxymethylfurfural (HMF)HydrogenationAg/C cathode2,5-bis(hydroxymethyl)furan (BHMF) nsf.gov
5-Hydroxymethylfurfural (HMF)OxidationTEMPO mediated2,5-furandicarboxylic acid (FDCA) nsf.gov

The development of efficient electrocatalysts and a deeper understanding of the underlying reaction mechanisms are crucial for advancing the bio-based economy through the valorization of furan compounds. tib.euacs.org

Ring-Opening Catalytic Reactions of Furan Rings

The furan ring, a five-membered aromatic heterocycle, is susceptible to a variety of ring-opening reactions under catalytic conditions. These transformations are of significant interest as they can convert furan derivatives, often sourced from biomass, into valuable linear aliphatic compounds. The reactivity of the furan ring in this compound is influenced by the electronic nature of the benzoate substituent and the specific catalytic system employed. This section explores the primary catalytic strategies for furan ring-opening: acid-catalyzed hydrolysis and metal-catalyzed hydrogenolysis.

Acid-Catalyzed Ring-Opening

The furan moiety is known to undergo ring cleavage in the presence of Brønsted or Lewis acids. This process is typically initiated by the protonation of the furan ring, which disrupts its aromaticity and renders it susceptible to nucleophilic attack. In the context of this compound, the presence of an aqueous acidic medium would likely lead to the formation of a dicarbonyl compound through a multi-step mechanism.

The generally accepted mechanism for the acid-catalyzed ring-opening of furans in an aqueous environment involves the following key steps:

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the protonated furan ring. This leads to the formation of hydroxylated intermediates such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. acs.orgacs.org

Ring-Opening: Subsequent protonation of the endocyclic oxygen atom facilitates the cleavage of a C-O bond, resulting in the formation of an open-chain enol intermediate. acs.org

Tautomerization: The enol tautomerizes to the more stable keto form, yielding a 1,4-dicarbonyl compound.

For this compound, this reaction would be expected to yield a derivative of a 1,4-dicarbonyl compound. The specific structure of the product would be methyl 3-(1,4-dioxobutyl)benzoate. The reaction is sensitive to the reaction conditions, including the type and concentration of the acid, temperature, and the presence of co-solvents. Studies on other 2-substituted furans have shown that the nature of the substituent can significantly influence the reaction rate and product distribution. rsc.org For instance, electron-withdrawing groups can stabilize the furan ring against acid-catalyzed degradation. pharmaguideline.com

Table 1: Representative Conditions for Acid-Catalyzed Ring-Opening of Substituted Furans

Furan SubstrateCatalystTemperature (°C)Reaction Time (h)Major ProductYield (%)
4-(5-methyl-2-furyl)-2-butanoneHydrochloric acid8024Single ring-opened product92
4-(2-furanyl)-2-butanoneHydrochloric acid80-Multiple products-
4-(5-hydroxymethyl)-2-furanyl-2-butanoneHydrochloric acid80-Multiple products-

Data compiled from studies on various furan derivatives. rsc.org

Metal-Catalyzed Ring-Opening (Hydrogenolysis)

The catalytic hydrogenolysis of the furan ring offers another important pathway to produce linear molecules. This process involves the cleavage of a carbon-oxygen bond in the furan ring in the presence of a heterogeneous metal catalyst and a hydrogen source. The product of this reaction is typically a diol or a related saturated compound, depending on the specific catalyst and reaction conditions.

The mechanism of furan hydrogenolysis is complex and can proceed through several pathways. A common route involves the following steps:

Adsorption: The furan molecule adsorbs onto the surface of the metal catalyst.

Hydrogenation: The furan ring can be partially or fully hydrogenated to form dihydrofuran or tetrahydrofuran (B95107) intermediates.

Ring-Opening: The C-O bond in the furan ring or its hydrogenated derivatives is cleaved. This step is often facilitated by the interaction of the oxygen atom with the metal surface.

Further Hydrogenation/Hydrogenolysis: The resulting open-chain intermediate can undergo further hydrogenation of any remaining double bonds or hydrogenolysis of other functional groups.

For this compound, hydrogenolysis of the furan ring would be expected to produce a diol. The specific product would be methyl 3-(1,4-dihydroxybutyl)benzoate, assuming the ester group remains intact. The choice of catalyst is crucial for achieving high selectivity. Noble metals such as platinum, palladium, rhodium, and ruthenium, as well as non-noble metals like nickel and cobalt, have been investigated for furan hydrogenolysis. researchgate.net Bimetallic catalysts often exhibit enhanced activity and selectivity due to synergistic effects between the two metals. researchgate.net

Table 2: Catalytic Systems for the Hydrogenolysis of Furan Derivatives

Furan SubstrateCatalystHydrogen Pressure (bar)Temperature (°C)Major Product(s)
FurfuralNi, Pt, Pd, Pt-Ru, Ru30-80160-175Cyclopentanone (B42830) (via rearrangement), furfuryl alcohol
Furfuryl AlcoholNi, Pt, Pd, Pt-Ru, Ru30-80160-175Cyclopentanone (via rearrangement)
2-MethylfuranNi, Pt, Pd, Pt-Ru, Ru30-80160-175Ring-rearranged products

Data compiled from studies on various furan derivatives. researchgate.net

It is important to note that under some conditions, particularly with certain catalysts and in aqueous media, furan ring rearrangement to form cyclopentanone derivatives can be a competing reaction pathway. researchgate.net The distribution of products is highly dependent on factors such as the catalyst, solvent, temperature, and hydrogen pressure. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Fourier Transform Infrared (FTIR) Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of methyl 3-(furan-2-yl)benzoate would also exhibit characteristic peaks. Aromatic ring vibrations, particularly the symmetric "breathing" modes of the benzene (B151609) and furan (B31954) rings, often produce strong Raman signals. The C=C and C-H stretching vibrations are also observable, though their relative intensities may differ from the FTIR spectrum. For instance, the C=O stretch is typically weaker in Raman compared to FTIR. Analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. mdpi.comupi.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ reveals distinct signals for each unique proton. sorbonne-universite.fr The methyl ester protons (-OCH₃) typically appear as a sharp singlet at approximately 3.85 ppm. sorbonne-universite.fr The protons on the furan ring exhibit characteristic coupling patterns. The proton at position 5 of the furan ring often appears as a doublet of doublets. The protons at positions 3 and 4 of the furan ring also show doublet of doublets, with coupling constants indicative of their ortho and meta relationships. For example, a signal at 6.40 ppm (dd, J = 3.4, 1.8 Hz) can be attributed to a furan proton. sorbonne-universite.fr The protons on the benzene ring appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at position 2 of the benzoate (B1203000) ring often appears as a multiplet around 8.24-8.28 ppm, while the other three protons on the benzene ring appear as multiplets in the range of 7.32-7.88 ppm. sorbonne-universite.fr

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically found in the downfield region, around 165-170 ppm. The carbons of the benzene and furan rings appear in the aromatic region, generally between 110 and 150 ppm. The methyl carbon of the ester group gives a signal at a higher field, typically around 52 ppm. The specific chemical shifts of the aromatic carbons can be assigned based on their substitution patterns and electronic environments. For instance, carbons directly attached to the furan ring or the ester group will have distinct chemical shifts compared to the other aromatic carbons.

Interactive Data Table: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.28 – 8.24mH-2 (benzoate)
7.88 – 7.81mH-4/H-6 (benzoate)
7.80 – 7.73mH-4/H-6 (benzoate)
7.42 – 7.32mH-5 (benzoate), H-5 (furan)
6.65dd3.4, 0.8H-3 (furan)
6.40dd3.4, 1.8H-4 (furan)
3.85s-OCH₃

Note: The assignments are based on typical chemical shift ranges and coupling patterns. The exact values can vary slightly depending on the solvent and experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopy are employed to study the electronic transitions within this compound.

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, shows absorption bands in the ultraviolet region. These absorptions correspond to π → π* electronic transitions within the conjugated system formed by the furan ring, the benzene ring, and the carbonyl group of the ester. The presence of the furan ring and the benzoate group leads to a complex absorption profile with multiple maxima. The exact position and intensity of these bands are sensitive to the solvent polarity.

Photoluminescence Spectroscopy:

Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. Studies on related furan-containing compounds have shown that they can be fluorescent, and the emission properties are influenced by the substituents on the aromatic rings. acs.orgresearchgate.netbohrium.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a diamagnetic molecule like this compound in its ground state, which has no unpaired electrons, it would be EPR silent. However, EPR spectroscopy could be utilized to study any radical intermediates that might be formed during chemical reactions involving this compound or to investigate its behavior in the presence of paramagnetic species.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Analysis and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. uva.nl

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful separation technique that is well-suited for the analysis of this compound. mdpi.com In HPLC, the compound is separated based on its differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used for detection, as the compound absorbs UV light. HPLC can be used to determine the purity of a sample by identifying and quantifying any impurities present. google.com It is also a valuable tool for monitoring the progress of reactions involving the synthesis or modification of this compound. biotecnosrl.it

Interactive Data Table: Analytical Techniques for this compound

TechniqueInformation ProvidedApplication
FTIRFunctional groups, molecular fingerprintStructural confirmation
RamanComplementary vibrational dataStructural confirmation
¹H NMRProton environment, connectivityDefinitive structural elucidation
¹³C NMRCarbon skeletonDefinitive structural elucidation
UV-VisElectronic transitionsCharacterization of electronic properties
PhotoluminescenceExcited state propertiesStudy of fluorescence behavior
X-ray Crystallography3D molecular structure, solid-state packingAbsolute structure determination
GC-MSSeparation, molecular weight, fragmentationPurity assessment, identification
HPLCSeparation, quantificationPurity assessment, reaction monitoring

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgnih.gov It is particularly effective in predicting the geometry, reactivity, and spectroscopic properties of molecules like Methyl 3-(furan-2-yl)benzoate.

The first step in a typical DFT study involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, this process would involve determining the most stable arrangement of the furan (B31954) and benzoate (B1203000) rings relative to each other. The dihedral angle between the phenyl and furan rings is a critical parameter. Computational studies on similar bi-aromatic systems, such as 2-phenylfuran, have shown that while a fully planar conformation might be expected to maximize conjugation, steric hindrance can lead to a slightly twisted arrangement being the most stable.

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost. tandfonline.comresearchgate.net The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Illustrative Data: Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC(phenyl)-C(furan)~1.46 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
Bond AngleC(phenyl)-C(furan)-O(furan)~125°
O=C-O (ester)~123°
Dihedral AnglePhenyl Ring - Furan Ring~20-30°

This table presents hypothetical yet realistic data for this compound based on DFT calculations of analogous compounds.

The electronic properties of this compound can be elucidated through the analysis of its Molecular Electrostatic Potential (MEP), HOMO, and LUMO.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the furan ring and the carbonyl group of the ester, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. umass.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be distributed over the electron-withdrawing methyl benzoate moiety. tandfonline.comresearchgate.net

Illustrative Data: Frontier Molecular Orbital Energies

ParameterPredicted Energy (eV)
HOMO-6.2
LUMO-1.8
Energy Gap (ΔE)4.4

This table contains illustrative data for this compound, derived from DFT studies on similar aromatic esters and furan derivatives.

DFT calculations can accurately predict various spectroscopic properties of this compound.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. rsc.org Key vibrational modes would include the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations would likely reveal π-π* transitions responsible for the absorption bands in the UV region, with the exact wavelengths influenced by the conjugation between the furan and benzoate rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. tandfonline.comresearchgate.net By simulating the motions of atoms and molecules, MD can reveal information about conformational changes, diffusion, and the formation of intermolecular hydrogen bonds or other non-covalent interactions. For instance, an MD simulation could model how this compound interacts with water molecules, providing a picture of its solvation shell and solubility characteristics. plos.org

Molecular Docking Simulations in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is extensively used in drug discovery to predict how a small molecule like this compound might interact with a protein's binding site.

Given the presence of aromatic and ester functionalities, this compound could be docked into the active sites of various enzymes to explore its potential as an inhibitor. For example, benzoate derivatives have been studied as inhibitors of enzymes like trans-sialidase. mdpi.com A docking study would involve placing the molecule in the binding pocket of a target protein and scoring the different poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking). The results can provide a hypothesis about the molecule's biological activity and guide the design of more potent analogs. mdpi.comwaocp.org

Illustrative Data: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530
Trans-sialidase-6.8Arg35, Trp312, Tyr119
BCL-2-7.1Phe101, Arg102, Asp105

This table presents hypothetical molecular docking data for this compound against selected protein targets to illustrate potential biological interactions.

Exploration of Biological and Medicinal Significance

Broad Spectrum Biological Activities of Furan-Benzoate Scaffolds

The fusion of a furan (B31954) ring with a benzoate (B1203000) moiety gives rise to a class of compounds with a remarkable spectrum of biological activities. ijabbr.comijabbr.comamazonaws.com These scaffolds are of significant interest to researchers due to their presence in numerous naturally occurring and synthetic molecules that exhibit potent physiological and pharmacological properties. ijabbr.commdpi.com The inherent characteristics of the furan ring, such as its electron-rich nature and aromaticity, contribute to its ability to interact with a variety of biological targets, including enzymes and receptors. ijabbr.com

Furan and its benzo derivatives have been reported to possess a wide array of therapeutic potentials, including antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer activities. ijabbr.comamazonaws.comrsc.orgresearchgate.netresearchgate.net The versatility of the furan-benzoate scaffold allows for simple modifications with different functional groups, leading to the synthesis of a wide variety of derivatives with enhanced or specific biological actions. ijabbr.com This structural adaptability makes the furan-benzoate core a privileged structure in the quest for new drug candidates. researchgate.net

Natural products containing the benzofuran (B130515) nucleus are widespread in plants and often exhibit significant pharmacological properties. mdpi.com The investigation of these natural compounds and the synthesis of their analogues continue to be a fruitful area of research for the discovery of new and effective therapeutic agents. mdpi.comrsc.org

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Potential

The furan-benzoate scaffold is a well-established pharmacophore in the development of antimicrobial agents. ijabbr.comamazonaws.comresearchgate.net Derivatives of this structure have demonstrated efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. ijabbr.comamazonaws.comrsc.orgnih.gov

Antibacterial Activity: Furan derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijabbr.comnih.gov For instance, some 3-aryl-3(furan-2-yl)propanoic acid derivatives have been found to inhibit the growth of Escherichia coli. ijabbr.com The antimicrobial activity of benzofuran derivatives appears to be highly dependent on the substitution pattern on the heterocyclic furan ring. rsc.org Studies on 2-salicyloylbenzofuran derivatives revealed that certain compounds exhibited potent antibacterial activity against Gram-positive bacterial strains. rsc.org The presence of specific functional groups, such as a hydroxyl group at the C-6 position of the benzofuran ring, has been identified as being essential for antibacterial activity. rsc.org

Antifungal Activity: Several furan-benzoate derivatives have exhibited significant antifungal properties. rsc.orgresearchgate.net Some compounds have shown potency against various fungal organisms, including Candida albicans. rsc.orgresearchgate.net The substitution pattern on the benzofuran ring plays a crucial role in determining the antifungal efficacy. For example, methyl esters of certain halogenated 3-benzofurancarboxylic acids have demonstrated activity against C. albicans. researchgate.net

Antiviral Activity: The furan-benzoate scaffold has also been explored for its antiviral potential. rsc.orgnih.govsmolecule.com Certain benzofuran derivatives have been identified as inhibitors of viral replication. smolecule.com For instance, some benzofuran analogs have shown promising activity against the Hepatitis C virus (HCV) by significantly reducing intracellular viral levels with low cytotoxicity. rsc.org

Compound ClassMicroorganismObserved ActivityReference
3-Aryl-3(furan-2-yl)propanoic acid derivativesEscherichia coliInhibition of growth ijabbr.com
2-Salicyloylbenzofuran derivativesGram-positive bacteriaPotent antibacterial activity rsc.org
Halogenated 3-benzofurancarboxylic acid methyl estersCandida albicansAntifungal activity researchgate.net
Benzofuran analogsHepatitis C Virus (HCV)Inhibition of viral replication rsc.org

Anti-Inflammatory and Antioxidant Properties

Furan-benzoate and related benzofuran scaffolds are recognized for their significant anti-inflammatory and antioxidant activities. rsc.orgnih.govnih.govacs.orgugr.es These properties are often attributed to the ability of the furan nucleus to modulate various cellular and signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Activity: Natural furan derivatives can exert anti-inflammatory effects through multiple mechanisms. nih.gov These include the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the regulation of the mRNA expression of inflammatory molecules. nih.gov Some natural derivatives of benzofuran have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov

Antioxidant Activity: The antioxidant properties of furan derivatives are linked to their capacity for free radical scavenging and the reduction of lipid peroxides. nih.gov The presence of hydroxyl groups and the aromatic nature of the furan and benzene (B151609) rings are believed to contribute to their antioxidant potential. nih.gov Certain benzofuranyl esters have been synthesized and screened for their antioxidant capabilities, demonstrating activities such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). mdpi.com

Compound ClassActivityMechanism/ObservationReference
Natural furan derivativesAnti-inflammatorySuppression of NO and PGE2 production nih.gov
Natural benzofuran derivativesAnti-inflammatoryInhibition of NO production in macrophages nih.gov
Furan derivativesAntioxidantFree radical scavenging and reduction of lipid peroxides nih.gov
Benzofuranyl estersAntioxidantDPPH radical scavenging and FRAP activity mdpi.com

Anticancer and Cytotoxic Activities

The furan-benzoate scaffold is a prominent structural motif in the design of anticancer agents. amazonaws.commdpi.comrsc.orgnih.govmdpi.comajms.iqmdpi.comnih.gov Numerous studies have highlighted the potent cytotoxic and antiproliferative activities of furan and benzofuran derivatives against various cancer cell lines. rsc.orgnih.govmdpi.commdpi.com

Benzofuran derivatives have demonstrated the ability to inhibit the growth of a wide range of tumor cells. rsc.orgnih.gov For example, certain 2-arylbenzo[b]furans have exhibited significant cytotoxicity against various tumor cell lines, with IC50 values in the micromolar range. nih.gov The anticancer potential of these compounds is often linked to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and microtubule dynamics. nih.gov

Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic rings like oxadiazole and triazole have also been synthesized and shown to possess significant cytotoxic effects against cancer cell lines. mdpi.com For instance, a benzofuran–oxadiazole hybrid displayed excellent anticancer activity against a lung cancer cell line, with a lower IC50 value than the reference drug crizotinib. mdpi.com

Compound/DerivativeCancer Cell Line(s)Key FindingReference
4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonyethyl)-7-methoxy-benzo[b]furan (ERJT-12)Various tumor cell linesSignificant cytotoxicity with IC50 values of 5.75–17.29 μM. nih.gov nih.gov
Benzofuran–oxadiazole hybrid (5d)A549 lung cancerIC50 value of 6.3 ± 0.7 μM, more potent than crizotinib. mdpi.com mdpi.com
2-Aryl[b]benzofuransVarious human cancer typesSignificant biological activity. mdpi.com mdpi.com

Interactions with Biological Macromolecules (e.g., Protein Binding)

The biological activity of furan-benzoate derivatives is intrinsically linked to their ability to interact with biological macromolecules, particularly proteins. smolecule.comnih.govijper.orguq.edu.auontosight.aismolecule.com These interactions can modulate the function of key enzymes or receptors, leading to a therapeutic effect.

Studies have shown that benzofuran derivatives can efficiently bind to serum albumins, such as bovine serum albumin (BSA). nih.gov This binding is significant for drug delivery applications, as serum albumins can act as carriers for these bioactive molecules. nih.gov The affinity of these compounds for proteins can vary depending on their specific structure. For instance, a benzofuran derivative showed a higher affinity for BSA compared to a corresponding benzodifuran derivative. nih.gov

Molecular docking studies have been employed to understand the binding modes of furan derivatives with target proteins. ijper.org These studies have revealed that furan-containing compounds can form hydrogen bonds and pi-pi stacking interactions with amino acid residues in the active sites of enzymes, which may be essential for their inhibitory activity. ijper.org For example, the furan ring of certain compounds has been shown to be important for binding with Heat Shock Protein 90 (Hsp90). uq.edu.au

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of furan-benzoate derivatives. ijabbr.comnih.govmdpi.comnih.govresearchgate.net These studies involve systematically modifying the chemical structure of the scaffold and evaluating how these changes affect their potency and efficacy. ijabbr.com

SAR analyses have revealed that the nature and position of substituents on the furan-benzoate framework significantly influence the biological response. nih.govmdpi.com For instance, in a series of 2-substituted benzofurans, the C-3-acetyl functionality was identified as a key structural feature for optimal antimicrobial property. nih.gov In the context of anticancer activity, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance the antiproliferative activity of certain benzofuran derivatives. mdpi.com

Furthermore, the introduction of specific groups can lead to enhanced activity. For example, adding a methyl group at the C-3 position of the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton resulted in increased antiproliferative activity. researchgate.net The electronic properties of the substituents also play a vital role; electron-withdrawing groups like nitro and chloro have been found to improve the antimicrobial activity of some substituted hydrazides. semanticscholar.org

Mechanisms of Biological Action at the Cellular and Molecular Level

The diverse biological activities of furan-benzoate scaffolds stem from their ability to modulate various cellular and molecular pathways. nih.govnih.govbioresources.com

Antimicrobial Mechanism: The antibacterial effects of furan derivatives have been attributed to their ability to disrupt bacterial cell wall synthesis and interfere with nucleic acid function. bioresources.com The specific structural configuration of these derivatives influences their interaction with microbial cell membranes. bioresources.com

Anti-inflammatory and Antioxidant Mechanisms: At the molecular level, the anti-inflammatory and antioxidant effects of furan derivatives are mediated through the regulation of signaling pathways such as the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) pathways. nih.govnih.gov They can also suppress the production of inflammatory mediators by inhibiting the enzymes responsible for their synthesis. nih.gov

Anticancer Mechanism: The anticancer mechanism of certain benzofuran derivatives involves the inhibition of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor-tyrosine kinase. mdpi.com

Future Research Directions and Therapeutic Potential

Development of Novel Furan-Benzoate Derivatives for Targeted Therapies

The furan (B31954) nucleus is a key pharmacophore present in numerous approved drugs and biologically active compounds. ijabbr.comutripoli.edu.ly Derivatives of this heterocyclic moiety have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly The core structure of Methyl 3-(furan-2-yl)benzoate offers a versatile scaffold for chemical modification to design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.

Future research will likely focus on systematic structural modifications of the furan-benzoate backbone to explore structure-activity relationships (SAR). ijabbr.com By introducing various functional groups at different positions on both the furan and benzoate (B1203000) rings, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. For instance, the synthesis of a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown that modifications can lead to significant antimicrobial activity. mdpi.com This highlights the potential for creating libraries of novel furan-benzoate compounds for screening against a wide array of therapeutic targets, such as enzymes, receptors, and signaling pathways implicated in various diseases. ijabbr.commdpi.com

The development of targeted therapies is a key objective. For example, specific benzofuran (B130515) derivatives have been investigated for their potent antiproliferative activity against cancer cell lines, with some showing higher potency than existing reference drugs. mdpi.comnih.gov This suggests that derivatives of this compound could be engineered to selectively inhibit cancer cell growth, potentially by targeting specific pathways like tubulin polymerization. nih.gov

Furan Derivative ClassPotential Therapeutic TargetAssociated Pharmacological Activity
Substituted Furan-CarboxamidesVarious Cancer Cell LinesAntiproliferative
2,4-Disubstituted FuransBacterial Strains (e.g., E. coli)Antibacterial
Benzofuran DerivativesTubulinAnticancer
3-Aryl-3-(furan-2-yl)propanoic AcidsFungal and Bacterial StrainsAntimicrobial

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods has revolutionized modern drug discovery, offering a more rational and efficient path from lead identification to optimization. jddhs.com This integrated approach is particularly valuable for exploring the therapeutic potential of scaffolds like this compound.

Computational techniques, collectively known as computer-aided drug design (CADD), can significantly accelerate the initial stages of research. taylorandfrancis.com Methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping can be used to screen large virtual libraries of furan-benzoate derivatives against specific biological targets. jddhs.comnih.gov These in silico methods help prioritize compounds for synthesis and biological testing, saving considerable time and resources. scielo.org.mxfrontiersin.org For example, deep neural networks have been used to predict the bioactivation of furan-containing drugs, providing insights into their metabolic fate. nih.gov

The data generated from these computational models guide the experimental work. Promising candidates identified through virtual screening can then be synthesized and evaluated in relevant in vitro and in vivo assays. jddhs.com The experimental results, in turn, provide valuable feedback to refine and improve the computational models, creating an iterative cycle of design, synthesis, testing, and optimization. scielo.org.mx This integrated workflow has been successfully applied to other heterocyclic compounds and holds immense promise for the development of novel drugs derived from the this compound scaffold. researchgate.net

Computational TechniqueApplication in Furan-Benzoate Drug DiscoveryPotential Outcome
Molecular DockingPredicting binding affinity to target proteinsIdentification of potent lead compounds
QSAR ModelingCorrelating chemical structure with biological activityDesign of derivatives with enhanced efficacy
Molecular Dynamics SimulationsSimulating ligand-receptor interactions over timeUnderstanding binding stability and mechanism
ADMET PredictionIn silico assessment of pharmacokinetic propertiesSelection of candidates with favorable drug-like properties

Exploration of Biomass-Derived Furan-Based Scaffolds for Sustainable Drug Development

A significant and forward-looking area of research is the use of renewable resources for the synthesis of pharmaceuticals. Furan-based compounds, including the furan ring of this compound, can be derived from biomass. rsc.orgmdpi.com Carbohydrates from plants, such as fructose (B13574) and glucose, can be converted into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), which serve as versatile starting materials for a wide range of furan derivatives. mdpi.comnih.gov

This bio-based approach aligns with the principles of green and sustainable chemistry, offering an alternative to petroleum-based feedstocks. nih.govfrontiersin.org The ability to produce key chemical building blocks from renewable sources is not only environmentally advantageous but also contributes to a more sustainable pharmaceutical industry. rsc.org Research is ongoing to develop efficient and eco-friendly catalytic pathways for the conversion of biomass into valuable furanic compounds. frontiersin.org

The exploration of biomass-derived furan scaffolds for drug development is a growing field. researchgate.net By leveraging the natural abundance of carbohydrates, it is possible to create a sustainable supply chain for the synthesis of complex molecules like this compound and its derivatives. nih.gov This approach not only opens up new avenues for drug discovery but also addresses the increasing demand for sustainable and environmentally responsible manufacturing processes in the pharmaceutical sector. rsc.org

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(furan-2-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 3-(furan-2-yl)benzoic acid with methanol using acid catalysts (e.g., H₂SO₄) or through cross-coupling reactions like Suzuki-Miyaura to introduce the furan moiety. Optimization involves adjusting reaction temperature (typically 60–80°C for esterification), catalyst concentration, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring by TLC and NMR ensures intermediate quality .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify the ester methyl group (δ ~3.8–3.9 ppm) and aromatic/furan protons (δ 6.3–8.2 ppm).
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~167 ppm) and furan/aromatic carbons.
  • IR : Detect ester C=O stretch (~1720 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should match the molecular weight (218.21 g/mol). Purity is validated by the absence of extraneous peaks in NMR and sharp HPLC retention times .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict reactivity sites .
  • Molecular Docking : Employ programs like GOLD to simulate ligand-protein interactions. Flexible docking protocols account for partial protein flexibility and ligand conformational sampling. Validate docking poses with experimental binding assays (e.g., SPR, ITC) .

Q. How can researchers assess the chemical stability of this compound in biological matrices, and what analytical challenges arise?

  • Methodological Answer :
  • Plasma Stability Assays : Incubate the compound in rat/human plasma (37°C, pH 7.4) for 24–48 hours. Use LC-MS/MS to quantify parent compound degradation and metabolite formation.
  • Challenges : Matrix effects (e.g., protein binding) may obscure detection. Stabilize samples with protease inhibitors and acetonitrile precipitation. Metabolite identification requires high-resolution MS and comparison with synthetic standards .

Q. When encountering contradictions between experimental data and computational predictions for this compound's properties, what strategies resolve these discrepancies?

  • Methodological Answer :
  • Parameter Refinement : Re-evaluate computational settings (e.g., solvent models in DFT, docking scoring functions). Use higher-level theories (e.g., MP2) for critical properties.
  • Experimental Benchmarking : Compare with structurally analogous compounds (e.g., methyl benzoate derivatives) to identify systematic errors. For docking, validate with crystallographic binding data if available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.